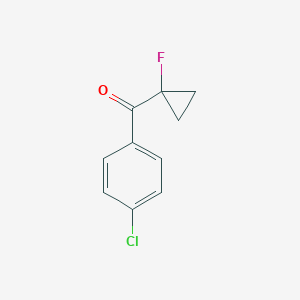

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Descripción general

Descripción

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone is an organic compound with the molecular formula C10H8ClFO. It is a derivative of methanone, where the phenyl group is substituted with a 4-chlorophenyl group and a 1-fluorocyclopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1-fluorocyclopropane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+1-fluorocyclopropaneEt3Nthis compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid and fluorocyclopropyl derivatives.

Reduction: Formation of (4-chlorophenyl)(1-fluorocyclopropyl)methanol.

Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the fluorocyclopropyl group.

(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a hydroxy group instead of a fluorocyclopropyl group.

Bis(4-chlorophenyl)methanone: Contains two 4-chlorophenyl groups.

Uniqueness

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.

Actividad Biológica

Overview

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone (C10H8ClFO) is an organic compound notable for its unique structure, which combines a chlorinated phenyl group with a fluorinated cyclopropyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 1-fluorocyclopropane in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, yielding the desired compound with high purity.

General Reaction Scheme:

The biological activity of this compound is attributed to its interaction with various biological macromolecules, including enzymes and receptors. These interactions can modulate key biochemical pathways, potentially leading to therapeutic effects. The exact mechanism remains under investigation, but preliminary studies suggest it may influence central nervous system (CNS) functions and exhibit anti-inflammatory properties.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, revealing several promising activities:

- Antimicrobial Activity: Research indicates that derivatives similar to this compound exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs have shown efficacy against various pathogens, including resistant strains of bacteria .

- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been noted in preliminary assays.

- CNS Activity: Some studies suggest that this compound might act as a CNS depressant or stimulant depending on dosage, similar to other piperidinyl derivatives . This duality could make it a candidate for further research in neuropharmacology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of cytokine production | |

| CNS modulation | Potential depressant/stimulant effects |

Notable Research Findings

- A study published in Journal of Medicinal Chemistry highlighted the anti-tubercular activity of structurally related compounds, suggesting that this compound could share similar properties .

- Another investigation focused on the synthesis of analogs and their biological evaluation, revealing that modifications to the cyclopropyl group significantly altered activity profiles against various pathogens.

Propiedades

IUPAC Name |

(4-chlorophenyl)-(1-fluorocyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAIPRZVBAOLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474078 | |

| Record name | (4-Chlorophenyl)(1-fluorocyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103543-60-8 | |

| Record name | (4-Chlorophenyl)(1-fluorocyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.